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Compound of Interest

Compound Name: Satratoxin G

Cat. No.: B1681481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological properties of Satratoxin
G and Satratoxin H, two potent macrocyclic trichothecene mycotoxins produced by the fungus

Stachybotrys chartarum. This document summarizes key quantitative toxicity data, details the

experimental protocols used for their assessment, and visualizes the known signaling

pathways involved in their toxic mechanisms.

Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the available quantitative data on the toxicity of Satratoxin G
and Satratoxin H. Direct comparisons should be made with caution, as experimental conditions

may vary between studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1681481?utm_src=pdf-interest
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicity
Parameter

Satratoxin G Satratoxin H
Cell
Lines/Animal
Model

Reference(s)

LD50 (Lethal

Dose, 50%)

1.23 mg/kg

(intraperitoneal)
5.69 mg/kg

4-week-old male

mice
[1]

IC50 (Inhibitory

Concentration,

50%)

2.2 - 9.7 ng/mL 1.2 - 3.4 ng/mL

HepG2, Hep-2,

Caco-2, A204,

U937, Jurkat

[1]

IC50 (nmol/L) 2.2 - 18.3 nmol/L 2.2 - 18.3 nmol/L

Hep-G2, A549,

CaCo-2, HEp-2,

A204, U937,

RPMI 8226,

Jurkat

[2][3]

Lowest Effect

Level (Apoptosis

in vivo)

25 µg/kg

(intranasal)

Not explicitly

stated

Mice (olfactory

sensory neurons)
[4]

Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological assessment of Satratoxin
G and H are provided below.

Cell Viability Assay (WST-1/MTT Assay)
This protocol is adapted from studies assessing the cytotoxicity of trichothecenes on various

human cell lines.[2][3]

Objective: To determine the concentration of Satratoxin G and H that inhibits cell viability by

50% (IC50).

Materials:

Human cell lines (e.g., HepG2, A549, Jurkat)

Cell culture medium appropriate for the chosen cell line
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Satratoxin G and Satratoxin H standards

WST-1 (Water-Soluble Tetrazolium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) reagent

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and

allow them to adhere overnight.

Toxin Exposure: Prepare serial dilutions of Satratoxin G and Satratoxin H in cell culture

medium and add them to the respective wells. Include solvent controls.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in

a humidified atmosphere with 5% CO2.

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for a further 1-4

hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt

into a colored formazan product.

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at the appropriate

wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and

determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection
This protocol outlines methods to identify and quantify apoptosis induced by Satratoxin G and

H.
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Objective: To confirm that cell death occurs via apoptosis.

Methods:

DNA Fragmentation Analysis:

Treat cells (e.g., RAW 264.7 macrophages, PC-12 neuronal cells) with varying

concentrations of Satratoxin G or H for a set time.[5]

Lyse the cells and isolate the DNA.

Run the DNA on an agarose gel. Apoptosis is indicated by a characteristic ladder

pattern resulting from the cleavage of DNA into nucleosomal fragments.[6][7]

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

After toxin treatment, harvest the cells and wash them with a binding buffer.

Stain the cells with FITC-conjugated Annexin V and PI.

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells

are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or

necrosis.

Experimental Workflow for Apoptosis Detection:
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Workflow for Apoptosis Detection.

Mitogen-Activated Protein Kinase (MAPK) Activation
Assay (Western Blot)
This protocol is for assessing the phosphorylation and activation of MAPKs (ERK, p38, JNK) in

response to satratoxin exposure.[8]

Objective: To determine if Satratoxin G and H activate MAPK signaling pathways.

Materials:

Cell line of interest (e.g., RAW 264.7, U937)

Satratoxin G and H
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Lysis buffer with protease and phosphatase inhibitors

Primary antibodies specific for phosphorylated and total ERK, p38, and JNK

Horseradish peroxidase (HRP)-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE equipment and PVDF membranes

Procedure:

Cell Treatment: Expose cells to Satratoxin G or H for various time points.

Protein Extraction: Lyse the cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to

a PVDF membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody against a specific phosphorylated

MAPK (e.g., phospho-p38).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total

corresponding MAPK to ensure equal protein loading.

Data Analysis: Densitometrically quantify the bands to determine the relative levels of

phosphorylated MAPKs.

Signaling Pathways
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Satratoxin G and H induce apoptosis through complex signaling cascades. The following

diagrams illustrate the known pathways.

Satratoxin G-Induced Apoptosis Pathway
Satratoxin G is known to induce apoptosis through a pathway that involves the activation of

the double-stranded RNA-activated protein kinase (PKR) and is considered caspase-

independent in some neuronal cells.[9] It also activates the MAPK pathway.[8]

Satratoxin G

PKR Activation
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(p38, JNK, ERK)
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Satratoxin G-induced apoptosis pathway.

Satratoxin H-Induced Apoptosis Pathway
Satratoxin H-induced apoptosis has been shown to be dependent on the activation of p38 and

JNK MAPKs, leading to caspase-3 activation.[4] More recent studies also indicate the

involvement of endoplasmic reticulum (ER) stress.[10]
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Satratoxin H-induced apoptosis pathway.

Conclusion
Both Satratoxin G and Satratoxin H are highly potent mycotoxins that induce cytotoxicity and

apoptosis in a variety of cell types. While their overall toxicity is comparable, with some studies

suggesting Satratoxin H may have a lower IC50 in certain cell lines, there appear to be

distinctions in their mechanisms of action. Satratoxin G can induce apoptosis through a PKR-

mediated, caspase-independent pathway, whereas Satratoxin H-induced apoptosis is linked to

p38 and JNK activation leading to caspase-3 activation and involves ER stress. Further

research is warranted to fully elucidate the comparative toxicodynamics of these important

mycotoxins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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